4,4-Difluoro-1-hydroxycyclohexane-1-carbonitrile
Overview
Description
4,4-Difluoro-1-hydroxycyclohexane-1-carbonitrile is a chemical compound with the molecular formula C7H9F2NO and a molecular weight of 161.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a nitrile group attached to a cyclohexane ring. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,4-Difluoro-1-hydroxycyclohexane-1-carbonitrile typically involves the fluorination of cyclohexane derivatives. One common method includes the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The hydroxyl group and nitrile group are then introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods often involve bulk synthesis and custom manufacturing to meet specific research and application needs .
Chemical Reactions Analysis
4,4-Difluoro-1-hydroxycyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4-Difluoro-1-hydroxycyclohexane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-hydroxycyclohexane-1-carbonitrile involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions. The hydroxyl and nitrile groups also contribute to its reactivity and potential biological activities .
Comparison with Similar Compounds
4,4-Difluoro-1-hydroxycyclohexane-1-carbonitrile can be compared with other similar compounds such as:
4,4-Difluorocyclohexanone: Lacks the hydroxyl and nitrile groups, making it less versatile in certain reactions.
4,4-Difluoro-1-hydroxycyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
The unique combination of fluorine, hydroxyl, and nitrile groups in this compound makes it distinct and valuable for specific research and industrial applications.
Properties
IUPAC Name |
4,4-difluoro-1-hydroxycyclohexane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO/c8-7(9)3-1-6(11,5-10)2-4-7/h11H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCPVUQKSCQYOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C#N)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654982 | |
Record name | 4,4-Difluoro-1-hydroxycyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-90-5 | |
Record name | 4,4-Difluoro-1-hydroxycyclohexanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Difluoro-1-hydroxycyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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